molecular formula C14H28N2O2 B572836 tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate CAS No. 1289387-82-1

tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate

Cat. No.: B572836
CAS No.: 1289387-82-1
M. Wt: 256.39
InChI Key: NJWZLYJHEPVNKI-UHFFFAOYSA-N
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Description

tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H28N2O2 and a molecular weight of 256.38 g/mol . This compound is often used in research and development within the fields of chemistry and biology due to its unique structural properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with isopropylamine and tert-butyl chloroformate. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process may involve steps such as:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it valuable in various research and industrial applications.

Biological Activity

tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate (CAS No. 1289387-82-1) is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H28N2O2
  • Molecular Weight : 256.38 g/mol
  • Chemical Structure : The compound features a piperidine ring substituted with a tert-butyl group and an isopropylamino side chain, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Piperidine Ring : The synthesis begins with the formation of the piperidine structure through cyclization reactions.
  • Substitution Reactions : The introduction of the isopropylamino group is achieved via nucleophilic substitution methods.
  • Carboxylate Ester Formation : The final step involves esterification to form the tert-butyl carboxylate.

Antiviral Properties

Recent studies have indicated that piperidine derivatives, including this compound, exhibit promising antiviral activity. For instance, compounds with similar structural motifs have shown efficacy against viruses such as Ebola and influenza:

  • Ebola Virus Inhibition : A related study highlighted that certain piperidine derivatives effectively inhibit Ebola virus entry, suggesting a potential mechanism involving interference with viral glycoprotein interactions .
CompoundEC50 (µM)Selectivity Index
Toremifene0.387
Compound 25a0.6420
Compound 26a0.9310

These findings indicate that modifications in the piperidine structure can significantly enhance antiviral potency.

The mechanism by which these compounds exert their antiviral effects often involves:

  • Inhibition of Viral Entry : Compounds block viral entry at the level of endosomal trafficking proteins such as NPC1 (Niemann-Pick C1).
  • Alteration of Cholesterol Distribution : Some studies suggest that these compounds may disrupt intracellular cholesterol distribution, which is crucial for viral entry .

Structure-Activity Relationship (SAR)

Understanding the SAR of piperidine derivatives helps in optimizing their biological activity. Key aspects include:

  • Substituent Variability : Variations in the size and nature of substituents on the piperidine ring can lead to significant changes in biological activity.
  • Hydrophobic Interactions : The presence of hydrophobic groups like tert-butyl enhances membrane permeability and interaction with lipid bilayers.

Case Study 1: Antiviral Activity Against Influenza

A study evaluated a series of piperidine derivatives for their antiviral activity against influenza A/H1N1, where certain compounds demonstrated low micromolar activity (EC50 values around 7.4 µM) while maintaining minimal cytotoxicity (CC50 values above 44 µM) . This highlights the potential for developing new antiviral agents based on this scaffold.

Case Study 2: Docking Studies

Molecular docking studies have been employed to predict interactions between this compound and viral proteins, providing insights into binding affinities and potential modifications to enhance efficacy .

Properties

IUPAC Name

tert-butyl 2-[(propan-2-ylamino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-11(2)15-10-12-8-6-7-9-16(12)13(17)18-14(3,4)5/h11-12,15H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWZLYJHEPVNKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693559
Record name tert-Butyl 2-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-82-1
Record name tert-Butyl 2-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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